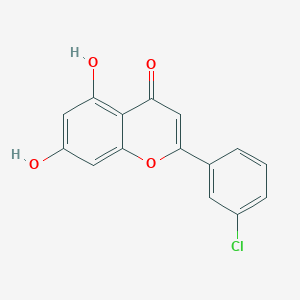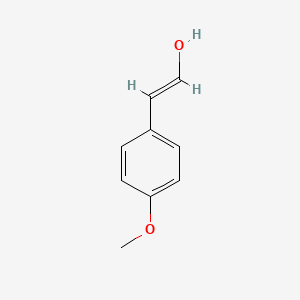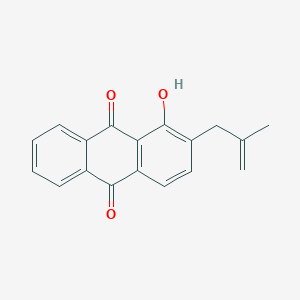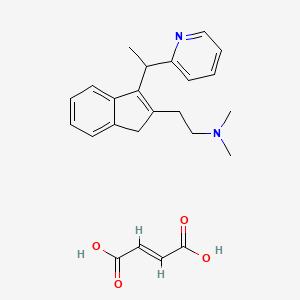
1,5-Dihydroxy-2,6-bis(2-methylpropyl)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Dihydroxy-2,6-diisobutylanthracene-9,10-dione is an anthraquinone derivative. Anthraquinones are a class of naturally occurring organic compounds that are known for their vibrant colors and are often used as dyes. This particular compound is characterized by its two hydroxyl groups and two isobutyl groups attached to the anthracene-9,10-dione core. Anthraquinones have been studied extensively for their various applications in fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dihydroxy-2,6-diisobutylanthracene-9,10-dione typically involves the functionalization of the anthracene core. One common method is the Friedel-Crafts alkylation, where isobutyl groups are introduced to the anthracene-9,10-dione structure. This reaction often uses aluminum chloride (AlCl₃) as a catalyst and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation followed by purification steps such as recrystallization or chromatography to obtain the pure product. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
1,5-Dihydroxy-2,6-diisobutylanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The anthraquinone core can be reduced to form anthracene derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used to substitute the hydroxyl groups.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of anthracene derivatives.
Substitution: Formation of various substituted anthraquinones.
科学研究应用
1,5-Dihydroxy-2,6-diisobutylanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting cancer cells.
Industry: Used as a dye intermediate and in the production of pigments.
作用机制
The mechanism of action of 1,5-Dihydroxy-2,6-diisobutylanthracene-9,10-dione involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. The hydroxyl groups can also participate in redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells.
相似化合物的比较
Similar Compounds
1,5-Dihydroxyanthraquinone: Lacks the isobutyl groups but shares the hydroxyl groups and anthraquinone core.
2,6-Diisobutylanthraquinone: Lacks the hydroxyl groups but has the isobutyl groups and anthraquinone core.
1,4-Dihydroxyanthraquinone: Similar structure but with hydroxyl groups at different positions.
Uniqueness
1,5-Dihydroxy-2,6-diisobutylanthracene-9,10-dione is unique due to the presence of both hydroxyl and isobutyl groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
76643-53-3 |
|---|---|
分子式 |
C22H24O4 |
分子量 |
352.4 g/mol |
IUPAC 名称 |
1,5-dihydroxy-2,6-bis(2-methylpropyl)anthracene-9,10-dione |
InChI |
InChI=1S/C22H24O4/c1-11(2)9-13-5-7-15-17(19(13)23)21(25)16-8-6-14(10-12(3)4)20(24)18(16)22(15)26/h5-8,11-12,23-24H,9-10H2,1-4H3 |
InChI 键 |
ZYOYMABBHXUCKV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3O)CC(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1H-Isoindole-1,3(2H)-dione, 2-[4-(hydroxymethyl)cyclohexyl]-](/img/structure/B13147964.png)











